Cas no 536-13-0 (kerasin)
kerasin structure
Product Name:kerasin
CAS-Nr.:536-13-0
MF:C48H93NO8
MW:812.25392g/mol
CID:938838
PubChem ID:6452860
Update Time:2024-10-29
kerasin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- kerasin
- N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
- CID 101281325
- Cerebrosides; Kerasin (top spot)
- Cerasine
- N-[(1R,2S,E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]tetracosanamide
- Galactosylcerebrosides (non-hydroxy)
- Galactosylceramides (non-hydroxy)
- Galactosylceramide (non-hydroxy) (bovine)
- beta-D-galactosyl-N-(tetracosanoyl)sphingosine
- (R-(R*,S*-(E)))-N-(1-((beta-D-Galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecenyl)tetracosanamide
- beta-D-Galactosyl-N-(n-acyl)-D-sphingosine
- ceramide beta-D-galactoside
- Q27145159
- beta-GalCer
- beta-Galactosylceramide
- Epitope ID:189020
- N-[(2s,3r)-1-(Beta-D-Galactopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]tetracosanamide
- CHEBI:75186
- Galactosylceramide with mostly non-hydroxy fatty acid side chain
- N-[(2S,3R,4E)-1-(beta-D-galactopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
- 536-13-0
-
- Inchi: 1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43-,45+,46+,47-,48-/m1/s1
- InChI-Schlüssel: POQRWMRXUOPCLD-PFQKANHVSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC[C@H]([C@H](/C=C/CCCCCCCCCCCCC)O)NC(CCCCCCCCCCCCCCCCCCCCCCC)=O
Berechnete Eigenschaften
- Genaue Masse: 811.690119
- Monoisotopenmasse: 811.690119
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 57
- Anzahl drehbarer Bindungen: 41
- Komplexität: 906
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 149
- XLogP3: 15.6
Experimentelle Eigenschaften
- Dichte: 1.02
- Siedepunkt: 902.1°C at 760 mmHg
- Flammpunkt: 499.4°C
- Brechungsindex: 1.512
- Löslichkeit: CHCl3:CH3OH:H2O (3:2:1): Soluble
kerasin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71686-1mg |
Galactosylcerebrosides (non-hydroxy) |
536-13-0 | 98% | 1mg |
¥725.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71686-5mg |
Galactosylcerebrosides (non-hydroxy) |
536-13-0 | 98% | 5mg |
¥2558.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71686-500ug |
Galactosylcerebrosides (non-hydroxy) |
536-13-0 | 98% | 500ug |
¥377.00 | 2022-04-26 | |
| Larodan | 56-1050-5-10mg |
Ceramide Galactoside |
536-13-0 | >98% | 10mg |
€260.00 | 2025-03-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G912446-5mg |
Galactosylcerebrosides (non-hydroxy) |
536-13-0 | 98% | 5mg |
¥2,124.90 | 2022-01-13 | |
| 1PlusChem | 1P00DZLY-1mg |
kerasin |
536-13-0 | ≥98% | 1mg |
$84.00 | 2024-04-30 | |
| 1PlusChem | 1P00DZLY-5mg |
kerasin |
536-13-0 | ≥98% | 5mg |
$165.00 | 2024-04-30 | |
| 1PlusChem | 1P00DZLY-10mg |
kerasin |
536-13-0 | ≥98% | 10mg |
$269.00 | 2024-04-30 | |
| A2B Chem LLC | AG51878-1mg |
kerasin |
536-13-0 | ≥98% | 1mg |
$39.00 | 2024-04-19 | |
| A2B Chem LLC | AG51878-5mg |
kerasin |
536-13-0 | ≥98% | 5mg |
$105.00 | 2024-04-19 |
kerasin Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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